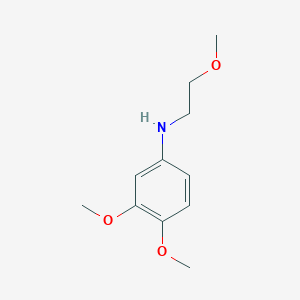
3,4-dimethoxy-N-(2-methoxyethyl)aniline
Overview
Description
3,4-dimethoxy-N-(2-methoxyethyl)aniline is a chemical compound with the CAS Number: 1021000-38-3 . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
The molecular formula of this compound is C11H17NO3 . It has a molecular weight of 211.26 . The structure contains a total of 39 bonds, including 18 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 2 ethers .Scientific Research Applications
Kinase Inhibitory Activity
3,4-Dimethoxy-N-(2-methoxyethyl)aniline derivatives have been investigated for their potential as inhibitors of Src kinase activity. Studies have shown that certain analogues can effectively inhibit Src kinase, impacting cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
Liquid Crystal Properties
Research has explored derivatives of aniline, like this compound, for their liquid crystalline properties. These studies focus on understanding phase transitions, microscopic textures, and molecular dipole moments, which are crucial for applications in display technologies and other materials science fields (Miyajima et al., 1995).
Synthesis of Benzoquinone
Aniline derivatives are used in the synthesis of compounds like benzoquinone. An efficient synthesis pathway involving conversion and oxidation steps has been developed, highlighting the versatility of these compounds in chemical synthesis (Wang et al., 2017).
Electrochromic Materials
Studies have been conducted on aniline derivatives for their use in electrochromic materials. These materials are significant for applications like smart windows and displays, where the ability to change color or transparency on application of an electric field is valuable (Li et al., 2017).
Reductive Amination Reactions
Aniline derivatives are involved in reductive amination reactions, which are fundamental in organic synthesis. These reactions are essential for the synthesis of various organic compounds, demonstrating the broad utility of aniline derivatives in chemistry (Bui et al., 2004).
properties
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-7-6-12-9-4-5-10(14-2)11(8-9)15-3/h4-5,8,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLXNTVJZCELFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



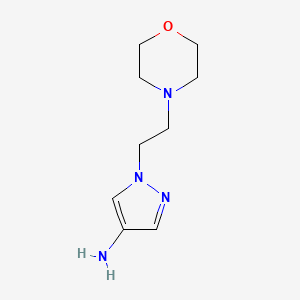

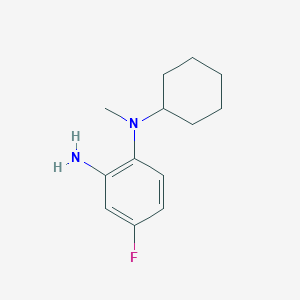
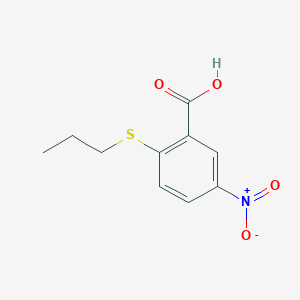

amine](/img/structure/B1414688.png)
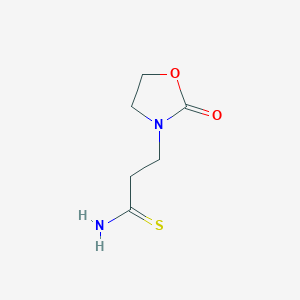
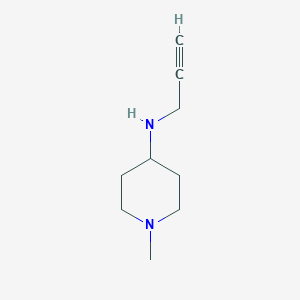
![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)


